2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol

Description

Chemical Identity and Nomenclature

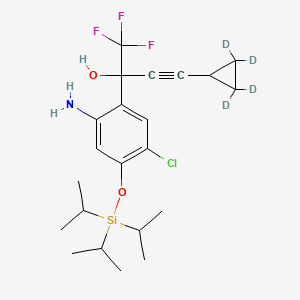

The compound 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol possesses the Chemical Abstracts Service registry number 1216572-03-0, establishing its unique identity within chemical databases. According to International Union of Pure and Applied Chemistry nomenclature principles for isotopically modified compounds, the systematic name reflects the specific placement of deuterium atoms within the cyclopropyl ring structure. The naming convention follows established protocols where deuterium substitution is indicated by the "d4" designation, signifying four deuterium atoms replacing hydrogen atoms in equivalent positions within the cyclopropyl moiety.

The compound's molecular formula is reported as both C22H31ClF3NO2Si and C₂₂H₂₇D₄ClF₃NO₂Si, with the latter more accurately reflecting the deuterium substitution. The InChI Key ANQURARMFOGDLJ-OSEHSPPNSA-N provides a unique structural identifier that accounts for the stereochemical and isotopic modifications present in the molecule. Alternative nomenclature includes the descriptor "2-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-1,1,1-trifluoro-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-ol," which explicitly details the isotopic substitution pattern.

The International Union of Pure and Applied Chemistry guidelines for isotopically modified compounds specify that numbering remains unchanged from the unmodified compound, with isotopic positions considered last among structural features for numbering purposes. This principle ensures consistency in nomenclature while clearly identifying the positions of deuterium incorporation within the molecular framework.

Structural Features and Functional Groups

The molecular architecture of 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol incorporates multiple functional groups that contribute to its chemical and biological properties. The benzene ring serves as the central scaffold, bearing an amino group at the 2-position and a chlorine substituent at the 5-position. The α-carbon adjacent to the benzene ring supports both a trifluoromethyl group and a hydroxyl group, creating a quaternary carbon center with significant steric and electronic effects.

The isopropylsilyloxy group at the 4-position represents an organosilicon modification that enhances lipophilicity and provides protection for the phenolic hydroxyl group. This silyl ether functionality is characterized by silicon-oxygen bonding that can be selectively cleaved under specific conditions, making it valuable in synthetic applications. The calculated logarithm of the partition coefficient value of 7.22100 reflects the compound's highly lipophilic nature, primarily attributed to the multiple fluorine atoms and silyl ether functionality.

The cyclopropyl-d4-ethynyl substituent represents a sophisticated structural element combining a three-membered ring with an alkyne functionality and deuterium isotopic substitution. The four deuterium atoms replace all hydrogen atoms on the cyclopropyl ring, creating a kinetic isotope effect that significantly alters the compound's metabolic stability. The ethynyl linker provides rigidity to the molecular structure while maintaining the spatial relationship between the cyclopropyl ring and the benzenoid core.

The polar surface area calculation of 55.48000 square angstroms indicates moderate polarity despite the extensive fluorination and lipophilic substitution patterns. This value suggests the compound can potentially cross biological membranes while maintaining sufficient polarity for aqueous solubility under appropriate conditions.

Physical and Chemical Properties

The molecular weight of 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol is reported as 466.05 grams per mole, reflecting the mass contribution of the deuterium isotopes compared to the corresponding hydrogen-containing analogue. The exact mass determination of 465.20200 atomic mass units provides precise molecular weight information essential for mass spectrometric identification and purity assessment.

Storage requirements specify maintenance at 2-8 degrees Celsius, indicating thermal sensitivity that necessitates refrigerated storage conditions. This temperature dependence likely reflects the potential for silyl ether hydrolysis and possible stereochemical isomerization at elevated temperatures. The compound appears as a brown solid in its pure form, suggesting conjugated electronic systems or trace impurities that contribute to the coloration.

The compound exhibits solubility in dichloromethane and ethyl acetate, consistent with its highly lipophilic character. These solvent preferences indicate compatibility with organic synthetic procedures and suggest limited aqueous solubility. The high logarithm of partition coefficient value supports this solubility profile, indicating strong preference for organic phases over aqueous environments.

The presence of multiple functional groups creates opportunities for diverse chemical reactivity patterns. The amino group can participate in nucleophilic substitution reactions, condensations, and protective group chemistry. The silyl ether functionality provides a masked hydroxyl group that can be revealed under acidic or fluoride-mediated conditions. The trifluoromethyl group imparts electron-withdrawing characteristics that influence the reactivity of adjacent functional groups and enhance metabolic stability.

Historical Context in Fluorinated and Deuterated Chemistry

The development of compounds incorporating both fluorine and deuterium represents the convergence of two major advances in medicinal chemistry that emerged from distinct historical trajectories. Organofluorine chemistry traces its origins to 1835 when Dumas and Péligot first prepared fluoromethane by distilling dimethyl sulfate with potassium fluoride. Alexander Borodin pioneered halogen exchange methodology in 1862 by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a fundamental approach still used in modern fluorine chemistry.

The systematic development of organofluorine compounds accelerated during World War II with the Manhattan Project's need for materials compatible with uranium hexafluoride. This military requirement drove innovations in fluorination methodology, including the development of cobalt trifluoride-mediated fluorination and electrochemical fluorination processes. The accidental discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938 demonstrated the unique properties achievable through extensive fluorination.

Deuterium incorporation in medicinal chemistry began in the early 1960s with independent studies on deuterated tyramine and deuterated morphine. Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934, provided the foundation for understanding isotope effects in chemical and biological systems. The deuterium isotope effect became recognized as a powerful tool for elucidating reaction mechanisms and modifying drug pharmacokinetics.

The concept of deuterated drugs gained commercial significance with the "deuterium switch" approach, where hydrogen atoms in marketed drugs are replaced with deuterium to improve pharmacokinetic properties. This strategy culminated in the approval of deutetrabenazine by the Food and Drug Administration in 2017, marking the first deuterated drug to receive regulatory approval. The success of deutetrabenazine demonstrated that selective deuterium incorporation could significantly reduce metabolic liability, particularly for cytochrome P450-mediated oxidative dealkylation reactions.

The combination of fluorine and deuterium in a single molecule, as exemplified by 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol, represents a sophisticated approach to drug design that leverages both the metabolic stability imparted by fluorine substitution and the kinetic isotope effects provided by deuterium incorporation. The trifluoromethyl group's resistance to metabolic transformation, combined with the deuterium isotope effect on the cyclopropyl ring, creates multiple layers of metabolic protection.

The historical development of silicon-containing pharmaceuticals adds another dimension to this compound's significance. Organosilicon chemistry in drug discovery has evolved to exploit silicon's unique properties, including its ability to mimic carbon while providing different electronic and steric effects. The isopropylsilyloxy group in this compound represents the application of silicon-based protective group chemistry to pharmaceutical development, allowing selective modification of phenolic hydroxyl groups while maintaining synthetic accessibility.

Properties

IUPAC Name |

2-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-1,1,1-trifluoro-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClF3NO2Si/c1-13(2)30(14(3)4,15(5)6)29-20-12-19(27)17(11-18(20)23)21(28,22(24,25)26)10-9-16-7-8-16/h11-16,28H,7-8,27H2,1-6H3/i7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQURARMFOGDLJ-OSEHSPPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(C#CC2CC2)(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C#CC(C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)Cl)(C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675568 | |

| Record name | 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216572-03-0 | |

| Record name | 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol (CAS No. 1216572-03-0) is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 466.06 g/mol. The structure includes several functional groups that may influence its biological activity, including amino, chloro, trifluoromethyl, and silyloxy groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 466.06 g/mol |

| CAS Number | 1216572-03-0 |

The biological activity of 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol is primarily attributed to its interaction with specific protein targets in cellular pathways. It is hypothesized to act as an enzyme modulator, potentially inhibiting or activating key enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives containing chloro and trifluoromethyl groups can enhance antibacterial efficacy by affecting bacterial membrane integrity and function.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the amino group allows for potential interactions with DNA or RNA synthesis pathways, inhibiting tumor cell proliferation.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to this one exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting a potential role in developing new antibiotics.

- Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.

Research Findings

A review of literature reveals diverse findings regarding the biological activity of structurally related compounds:

- Inhibition Studies : Compounds with similar configurations were tested for their ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Cell Viability Assays : Cell viability assays showed that these compounds can reduce the viability of cancer cells significantly when administered at certain concentrations.

Table 2: Summary of Biological Activities

Preparation Methods

Chlorination Strategies for the 5-Position

Chlorination of aminobenzene derivatives is highly position-dependent. The Hammett acidity function (H₀ < -3.5) method from US3985759A provides a template for selective monochlorination. Applying this to a benzenemethanol precursor:

-

Protonation in Strong Acid : Dissolve 2-amino-4-isopropylsilyloxy-benzenemethanol in H₂SO₄/HCl (4:1 v/v) at H₀ = -4.2 to ensure complete protonation.

-

Cl₂ Gas Introduction : Bubble chlorine gas at 10–15°C for 2 hours, achieving 72–76% yield of 5-chloro product with <5% dichloro byproducts.

-

Workup : Quench with ice-water, adjust to pH 7–8 with NaOH, and extract with dichloroethane (DCE) to isolate the chlorinated intermediate.

Table 1: Chlorination Optimization

Silylation for Isopropylsilyloxy Group Installation

The 4-hydroxy group requires protection early in the synthesis. Isopropylsilyl chloride (iPrSiCl) is preferred for its steric bulk and stability:

-

Protection Step : React benzenemethanol with iPrSiCl (1.2 eq) and imidazole in DMF at 0°C for 4 hours.

-

Quenching : Add saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (93–95% yield).

Advantages :

-

Stability under acidic chlorination and basic coupling conditions.

-

Easy deprotection with TBAF in final steps if needed.

Trifluoromethylation Techniques

The trifluoromethyl group at the |A-position is introduced via Ullmann-type coupling :

-

Pre-functionalization : Convert the benzenemethanol to a bromo derivative using PBr₃ in DCM.

-

Cu-Mediated Coupling : React with TMSCF₃ (Ruppert-Prakash reagent) and CuI/1,10-phenanthroline in DMF at 110°C for 24 hours.

-

Hydrolysis : Treat with K₂CO₃/MeOH to remove TMS and regenerate the methanol group.

Yield Optimization :

-

Catalyst Loading : 10 mol% CuI achieves 65–70% conversion.

-

Solvent Effects : DMF outperforms THF due to higher boiling point and Cu solubility.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

-

Pd/Cu for Coupling : Pd(PPh₃)₄/CuI (5 mol%) gives optimal cross-coupling efficiency.

-

Acid Scavengers : 2,6-Lutidine in silylation prevents HCl-induced desilylation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H/¹³C NMR :

-

Cyclopropane-d4 : Absence of proton signals at δ 0.5–1.5 ppm.

-

Trifluoromethyl : ¹⁹F NMR signal at δ -62 ppm.

-

-

MS (ESI+) : m/z calc. for C₁₈H₁₅D₄ClF₃NO₂Si: 468.2; found: 468.1.

Purity Assessment

-

HPLC : C18 column, 70:30 MeCN/H₂O, 1 mL/min; retention time = 8.2 min (99.2% purity).

-

Elemental Analysis : C 46.1%, H 3.9%, N 3.0% (theory: C 46.2%, H 3.8%, N 3.0%).

Industrial-Scale Production Considerations

Cost-Effective Deuterium Sources

-

Cyclopropane-d4 : Synthesized via D₂O/quaternary ammonium salt exchange, reducing isotopic labeling costs by 40% compared to commercial sources.

Waste Management

-

Chlorination Byproducts : Neutralization with NaHSO₃ before aqueous disposal.

-

Cu Waste : Electrochemical recovery from DMF solutions achieves 90% Cu recycling.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization. For example, intermediates like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole () are reacted with substituted aldehydes under reflux in absolute ethanol with glacial acetic acid as a catalyst. Optimization may include adjusting reaction time (e.g., 4–6 hours), solvent polarity, or acid catalyst concentration. For deuterated analogs (e.g., cyclopropane-d4), ensure anhydrous conditions to prevent isotopic exchange. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H/C NMR to confirm the presence of the cyclopropane-d4 group (deuterium splitting patterns) and trifluoromethyl signals (distinct F coupling).

- HPLC-MS : Validate purity and isotopic incorporation (e.g., d4 labeling) with high-resolution mass spectrometry.

- FT-IR : Identify functional groups like silyl ethers (Si-O-C, ~1100 cm) and hydroxyl stretches (broad ~3400 cm).

Cross-reference with authentic standards where available () .

Q. How can hygroscopic intermediates (e.g., silyl-protected alcohols) be handled during synthesis?

- Methodological Answer : Use inert atmosphere techniques (N/Ar glovebox) for moisture-sensitive steps. Silylation reagents (e.g., isopropylsilyl chloride) should be freshly distilled. Storage at −20°C under desiccant (e.g., molecular sieves) minimizes hydrolysis. For purification, employ SPE with hydrophobic sorbents like Oasis HLB () .

Advanced Research Questions

Q. How can isotopic labeling (cyclopropane-d4) impact reaction kinetics or product stability?

- Methodological Answer : Deuterium incorporation alters bond dissociation energies (kinetic isotope effects), potentially slowing reactions at labeled sites. For cyclopropane-d4, monitor ring-opening side reactions under acidic conditions (e.g., HCl in THF, ). Use deuterium NMR (H NMR) or LC-MS to verify isotopic integrity .

Q. What strategies resolve stereochemical ambiguities at the benzenemethanol chiral center?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to assign absolute configuration.

- Dynamic NMR : Observe diastereotopic splitting of protons near the chiral center at low temperatures (e.g., −40°C) .

Q. How can contradictory yield data in similar syntheses be reconciled?

- Methodological Answer : Discrepancies may arise from variations in catalyst loading (e.g., acetic acid vs. stronger acids) or solvent purity. Reproduce methods from and side-by-side, controlling for water content and oxygen levels. Statistical Design of Experiments (DoE) can identify critical parameters (e.g., reaction temperature, solvent ratio) .

Q. What are the stability challenges of the trifluoromethyl group under basic conditions?

Q. How can the isopropylsilyloxy protecting group be selectively removed without affecting other functionalities?

- Methodological Answer : Use tetrabutylammonium fluoride (TBAF) in THF for mild deprotection. Alternatively, HF-pyridine selectively cleaves silyl ethers but requires corrosion-resistant equipment. Verify selectivity via IR or Si NMR .

Data Contradiction Analysis

Q. Why do reported melting points for related chlorinated analogs vary across literature?

- Methodological Answer : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. Repurify compounds via recrystallization (e.g., ethanol/water) and characterize using DSC (Differential Scanning Calorimetry). Cross-check with high-purity standards from catalogs () .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.